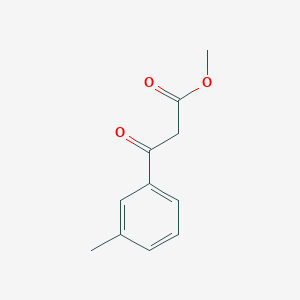

3-Oxo-3-m-tolyl-propionic acid methyl ester

Overview

Description

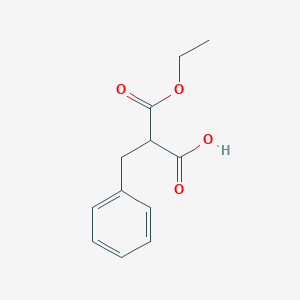

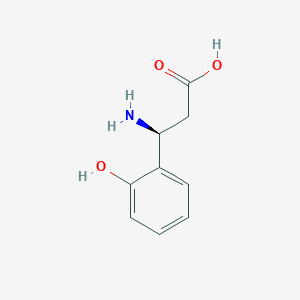

3-Oxo-3-m-tolyl-propionic acid methyl ester (OTPA) is a chemical compound that has garnered significant interest in research and industry. It is used as a reactant for various chemical reactions .

Molecular Structure Analysis

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .Chemical Reactions Analysis

As mentioned earlier, 3-Oxo-3-m-tolyl-propionic acid methyl ester is used as a reactant in several chemical reactions. These include stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation, enantioselective Michael reaction, and SEGPhos-ruthenium-catalyzed asymmetric hydrogenation .Physical And Chemical Properties Analysis

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .Scientific Research Applications

Organic Synthesis and Catalysis

- Methylrhenium trioxide (MTO) catalyzes reactions of ethyl diazoacetate, demonstrating carbene transfer reactions and yielding α-alkoxy ethyl acetates and α-thio ethyl acetates efficiently. This underscores the utility of MTO in organic synthesis, including reactions potentially involving 3-Oxo-3-m-tolyl-propionic acid methyl ester derivatives (Zuolin Zhu & J. Espenson, 1996).

- The synthesis of dendrimers utilizing methyl esters of 3-(4-hydroxyphenyl)propionic and related compounds demonstrates their role in creating supramolecular structures. This research highlights the potential for constructing complex architectures from simple ester building blocks (V. Percec et al., 2006).

Supramolecular Chemistry

- Studies on 3-oxo-2-arylhydrazonopropanals, including compounds similar to 3-Oxo-3-m-tolyl-propionic acid methyl ester, reveal their utility in forming 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates, showcasing the versatility of these esters in synthesizing heterocyclic compounds (S. Al-Mousawi & M. El-Apasery, 2012).

Catalysis and Reaction Mechanisms

- The hydrodeoxygenation (HDO) of organic esters over Pd (111) model surfaces has been extensively studied, providing insights into the reaction mechanisms and pathways for ester decomposition. This research is relevant for understanding how esters like 3-Oxo-3-m-tolyl-propionic acid methyl ester might undergo transformation in catalytic processes (Sina Behtash, Jianmin Lu, & Andreas Heyden, 2014).

Conformational Analysis

- The conformational analysis of methyl 2-methyl-2-(1-naphthyl)propionate provides a foundation for understanding the stereochemical preferences and structural dynamics of related esters. Such studies are crucial for designing esters with specific optical and physical properties (Takatoshi Matsumoto et al., 2007).

properties

IUPAC Name |

methyl 3-(3-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOTNVLAORSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375093 | |

| Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-m-tolyl-propionic acid methyl ester | |

CAS RN |

200404-35-9 | |

| Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)